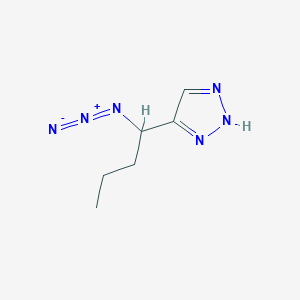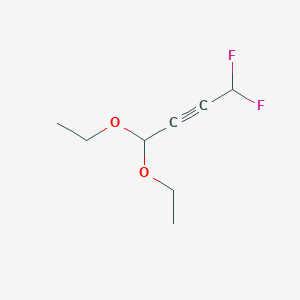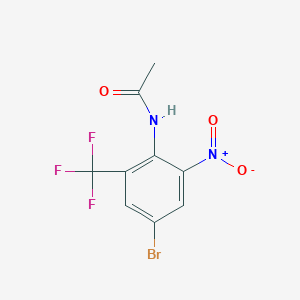
5-(1-azidobutyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azidobutyl)-1H-1,2,3-triazole is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and versatility in various chemical reactions. The azide group in this compound makes it highly reactive, which is useful in various synthetic applications.
作用机制
Target of Action
The primary target of 1-(3H-1,2,3-Triazole-4-yl)butyl azide, also known as 4-(1-azidobutyl)-2H-triazole, is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . This interaction results in the inhibition of the enzyme’s activity. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme by 1-(3H-1,2,3-Triazole-4-yl)butyl azide can affect the carbon dioxide hydration and bicarbonate buffer system in the body . This system is crucial for maintaining pH balance and facilitating gas
生化分析
Biochemical Properties
Triazoles, including “1-(3H-1,2,3-Triazole-4-yl)butyl azide” and “4-(1-azidobutyl)-2H-triazole”, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They can interact with a variety of enzymes, proteins, and other biomolecules, which makes them versatile in biochemical reactions
Molecular Mechanism
Triazoles are known to undergo various chemical reactions, including azide reduction and substitution These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Triazoles are known for their high chemical stability , suggesting that they may have good stability and limited degradation over time
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-azidobutyl)-1H-1,2,3-triazole typically involves the click reaction between an azide and an alkyne. This reaction is highly efficient and selective, often referred to as a “click reaction” due to its simplicity and high yield . The reaction conditions usually involve a copper(I) catalyst and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
化学反应分析
Types of Reactions
5-(1-azidobutyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts, room temperature.
Reduction: Lithium aluminum hydride, room temperature.
Substitution: Various nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions include substituted triazoles, amines, and other nitrogen-containing heterocycles .
科学研究应用
5-(1-azidobutyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
1-(1-azidobutyl)-1H-benzotriazole: Similar in structure but contains a benzene ring, making it more aromatic.
2-(1-azidoalkyl)-5,8-dimethoxy-1,4-naphthoquinone: Contains a naphthoquinone moiety, which imparts different chemical properties.
Uniqueness
5-(1-azidobutyl)-1H-1,2,3-triazole is unique due to its simple structure and high reactivity, making it a versatile building block in synthetic chemistry. Its ability to undergo click reactions efficiently sets it apart from other similar compounds .
属性
IUPAC Name |
4-(1-azidobutyl)-2H-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c1-2-3-5(9-11-7)6-4-8-12-10-6/h4-5H,2-3H2,1H3,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLUPIHCSMSGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NNN=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)

![ethyl 1-(2-chlorophenyl)-4-[(4-acetamidobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2800482.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2800483.png)
![2-Chloro-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)acetamide](/img/structure/B2800485.png)
![N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2800487.png)
![(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE](/img/structure/B2800490.png)
![4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2800491.png)
![5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2800494.png)

![N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2800496.png)
![2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2800497.png)

![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/new.no-structure.jpg)
